1,1'-[6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone
Description
1-[5-ACETYL-6-(4-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]ETHAN-1-ONE is a heterocyclic compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines.
Properties
Molecular Formula |
C14H11N5O4S |
|---|---|
Molecular Weight |
345.34 g/mol |
IUPAC Name |
1-[5-acetyl-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C14H11N5O4S/c1-8(20)13-12(10-3-5-11(6-4-10)19(22)23)18(9(2)21)17-7-15-16-14(17)24-13/h3-7H,1-2H3 |
InChI Key |
YMOYHGFPRGHIAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N(N2C=NN=C2S1)C(=O)C)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[5-ACETYL-6-(4-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]ETHAN-1-ONE typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . This reaction yields the desired 1,3,4-thiadiazole derivatives, which are then further processed to obtain the final compound. The reaction conditions include refluxing the mixture in ethanol and using triethylamine as a base to facilitate the reaction .
Chemical Reactions Analysis
1-[5-ACETYL-6-(4-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[5-ACETYL-6-(4-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. The compound’s antimicrobial activity is attributed to its ability to inhibit the growth of microorganisms by interfering with their cellular processes. The exact molecular targets and pathways involved in its action are still under investigation .
Comparison with Similar Compounds
1-[5-ACETYL-6-(4-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]ETHAN-1-ONE is unique due to its specific structure and the presence of both triazole and thiadiazine rings. Similar compounds include other 1,3,4-thiadiazole derivatives, which also exhibit diverse biological activities . the presence of the nitrophenyl group in this compound enhances its antimicrobial properties compared to other similar compounds .
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